2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate 2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate
Brand Name: Vulcanchem
CAS No.: 661492-44-0
VCID: VC16837372
InChI: InChI=1S/C17H20O6/c1-3-10-22-11-6-9-15(12(2)18)23-17(21)14-8-5-4-7-13(14)16(19)20/h3-5,7-8,15,18H,1-2,6,9-11H2,(H,19,20)/p-1
SMILES:
Molecular Formula: C17H19O6-
Molecular Weight: 319.3 g/mol

2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate

CAS No.: 661492-44-0

Cat. No.: VC16837372

Molecular Formula: C17H19O6-

Molecular Weight: 319.3 g/mol

* For research use only. Not for human or veterinary use.

2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate - 661492-44-0

Specification

CAS No. 661492-44-0
Molecular Formula C17H19O6-
Molecular Weight 319.3 g/mol
IUPAC Name 2-(2-hydroxy-6-prop-2-enoxyhex-1-en-3-yl)oxycarbonylbenzoate
Standard InChI InChI=1S/C17H20O6/c1-3-10-22-11-6-9-15(12(2)18)23-17(21)14-8-5-4-7-13(14)16(19)20/h3-5,7-8,15,18H,1-2,6,9-11H2,(H,19,20)/p-1
Standard InChI Key YKIFTBHZMWLBMW-UHFFFAOYSA-M
Canonical SMILES C=CCOCCCC(C(=C)O)OC(=O)C1=CC=CC=C1C(=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzoate moiety esterified to a hydroxyalkyl chain substituted with a propenyl ether group. The IUPAC name—2-(2-hydroxy-6-prop-2-enoxyhex-1-en-3-yl)oxycarbonylbenzoate—reflects its branched structure, which includes:

  • A benzene ring with a carboxylate group at position 2.

  • A hydroxyhexenyl chain at the ester linkage, containing a double bond at position 1 and a hydroxyl group at position 2.

  • A propenyl ether substituent at position 6 of the hexenyl chain.

This arrangement creates multiple reactive sites, including the α,β-unsaturated ester, hydroxyl group, and ether linkage, which may influence its chemical behavior and biological interactions.

Physicochemical Properties

PropertyValue
Molecular FormulaC17H19O6\text{C}_{17}\text{H}_{19}\text{O}_{6}^{-}
Molecular Weight319.3 g/mol
Key Functional GroupsEster, hydroxyl, ether, alkene
ChargeAnionic (carboxylate)

The presence of polar groups (hydroxyl, carboxylate) suggests moderate water solubility, while the hydrophobic alkyl and aromatic regions may enhance lipid membrane permeability.

Synthesis Pathways

Esterification Strategies

The synthesis of 2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate likely involves multi-step esterification and etherification reactions. A plausible route includes:

  • Formation of the Hydroxyhexenyl Chain:

    • Allylation of a diol precursor to introduce the propenyl ether group, followed by selective oxidation to generate the α,β-unsaturated system.

  • Coupling with Benzoic Acid:

    • Activation of the benzoic acid (e.g., using thionyl chloride or DCC) to form a reactive acyl chloride or mixed anhydride.

    • Reaction with the hydroxyhexenyl intermediate under basic conditions to form the ester bond.

Hypervalent Iodine-Mediated Reactions

Hypervalent iodine reagents, such as 1-hydroxy-1,2-benziodoxol-3-(1H)-one, have been employed in analogous syntheses to facilitate oxidative coupling and ether formation . For example:

R-OH + R’-I=OR-O-R’+Byproducts\text{R-OH + R'-I=O} \rightarrow \text{R-O-R'} + \text{Byproducts}

This method could enable selective etherification of the hydroxyhexenyl chain with propenyl groups under mild conditions .

Interaction Studies and Mechanism Hypotheses

Protein Binding

Molecular docking simulations predict that the carboxylate group forms hydrogen bonds with lysine or arginine residues in enzymatic active sites. The hydrophobic alkyl chain may embed into lipid bilayers, altering membrane fluidity.

Metabolic Fate

Esterases in biological systems may hydrolyze the ester bond, releasing benzoic acid and the hydroxyhexenyl alcohol. The propenyl ether group could undergo cytochrome P450-mediated oxidation to form epoxides or diols .

Applications in Agrochemicals and Pharmaceuticals

Plant Growth Modulation

Analogous compounds function as pheromones or defense molecules in plants . The propenyl ether moiety in this compound may mimic natural plant signaling molecules, suggesting utility in crop protection.

Drug Delivery Systems

The amphiphilic structure enables self-assembly into micelles or liposomes, potentially serving as a carrier for hydrophobic drugs. The anionic carboxylate enhances stability in physiological pH.

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